Methyl 2,4-dibromophenylacetate
Description
Methyl 2,4-dibromophenylacetate (C₉H₇Br₂O₂) is an organobromine ester characterized by a phenylacetate backbone substituted with bromine atoms at the 2- and 4-positions of the aromatic ring. This compound is synthesized via esterification of 2,4-dibromophenylacetic acid with methanol, typically under acidic catalysis (e.g., sulfuric acid) and reflux conditions, followed by purification through recrystallization .
Properties
Molecular Formula |
C9H8Br2O2 |
|---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
methyl 2-(2,4-dibromophenyl)acetate |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 |
InChI Key |
YZPNYLPAGHAAPJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)Br |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2,4-Dibromo-6-fluorophenylacetate (CAS 1803817-32-4)
Structural Differences :
Implications :
- Fluorine’s electronegativity may alter electronic distribution, affecting reactivity in nucleophilic substitution or coupling reactions.
Methyl 2,4-Dibromo-3,6-difluorophenylacetate (CAS 2149601-12-5)
Structural Differences :
Implications :
- Increased polarity may improve solubility in polar aprotic solvents compared to the non-fluorinated analog.
2,4-Dichlorophenoxy Acetate
Structural Differences :
Implications :
- Lower molecular weight and polarizability compared to brominated analogs may result in lower melting/boiling points.
2,4-Difluorophenylacetic Acid
Structural Differences :
Implications :
- The carboxylic acid group increases acidity (pKa ~2–3), enabling salt formation for pharmaceutical formulations.
- Fluorine’s strong electronegativity may enhance metabolic stability compared to brominated esters.
Data Table: Comparative Properties of Methyl 2,4-Dibromophenylacetate and Analogs
| Compound | Molecular Formula | Substituents (Positions) | Key Functional Group |
|---|---|---|---|
| This compound | C₉H₇Br₂O₂ | Br (2,4) | Methyl ester |
| Ethyl 2,4-dibromo-6-fluorophenylacetate | C₁₀H₉Br₂FO₂ | Br (2,4), F (6) | Ethyl ester |
| Methyl 2,4-dibromo-3,6-difluorophenylacetate | C₉H₆Br₂F₂O₂ | Br (2,4), F (3,6) | Methyl ester |
| 2,4-Dichlorophenoxy acetate | C₈H₆Cl₂O₃ | Cl (2,4) | Phenoxy ester |
| 2,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | F (2,4) | Carboxylic acid |
Notes:
- Bromine’s higher atomic weight and polarizability confer greater thermal stability and lipophilicity compared to chlorine or fluorine analogs.
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric protection .
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